5-羟基硒林

描述

5-Hydroxyseselin is a compound related to the natural coumarins, which are a class of phenolic substances found in plants. The structure of similar compounds, such as 5-methoxyseselin, has been confirmed through total synthesis from precursors like 7-acetoxy-5-prenyloxycoumarin, indicating the feasibility of synthesizing structurally related compounds like 5-hydroxyseselin .

Synthesis Analysis

The synthesis of compounds related to 5-hydroxyseselin, such as 5-methoxyseselin, has been achieved with good overall yields, suggesting that the synthetic routes are efficient and potentially applicable to 5-hydroxyseselin . Additionally, the synthesis of 5-hydroxysedamine, which shares a similar name and may have structural similarities, involves N,O-heterocycle chemistry, hydroformylation to form the piperidine ring, and diastereoselective dihydroxylation to introduce a hydroxy group at the 5-position . This method could provide insights into the synthesis of 5-hydroxyseselin.

Molecular Structure Analysis

While the molecular structure of 5-hydroxyseselin is not directly described in the provided papers, the synthesis of related compounds involves complex heterocyclic chemistry and the formation of specific functional groups, such as prenyloxycoumarin structures and piperidine rings . These details suggest that 5-hydroxyseselin likely contains similar structural motifs.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Claisen rearrangement, which is a key step in forming the coumarin core structure, as well as hydroformylation and diastereoselective dihydroxylation, which are used to construct the piperidine ring and introduce hydroxy groups, respectively . These reactions are crucial for building the complex molecular architecture of compounds like 5-hydroxyseselin.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxyseselin are not explicitly detailed in the provided papers. However, based on the properties of structurally related coumarins and alkaloids, it can be inferred that 5-hydroxyseselin may exhibit typical phenolic behavior, such as the ability to form hydrogen bonds due to the presence of hydroxy groups, which could affect its solubility and reactivity .

科学研究应用

抗菌活性

5-羟基硒林,一种天然香豆素,在抗菌活性领域显示出潜力。研究表明,5-羟基硒林以及其他合成衍生物在体外表现出抗菌特性。这一发现尤为重要,因为它开辟了对抗细菌感染的潜在应用,特别是考虑到人们越来越关注抗生素耐药性。 (Melliou 等人,2005)

血清素受体研究

5-羟基硒林相关的另一个领域是血清素受体,特别是 5-HT 受体的研究。5-羟色胺,通常称为血清素,是一种与各种生理过程和精神疾病有关的神经递质。涉及 5-羟基硒林和相关化合物的研究有助于理解血清素在抑郁症、焦虑症和精神分裂症等疾病中的作用,并有助于开发新的治疗策略。这在探索血清素及其受体功能对各种精神疾病影响的研究中很明显。 (Fan 等人,2015)

神经系统疾病研究

5-羟基硒林和相关化合物在神经系统疾病的研究中也至关重要。例如,研究血清素对实验性变态性脑脊髓炎(多发性硬化的模型)发展的的影响,涉及像 5-羟基硒林这样的化合物。这项研究有助于理解此类疾病的神经基础,并可能指导新疗法的开发。 (Weinstock 等人,1977)

髓鞘形成和神经发育

研究血清素对少突胶质细胞发育和髓鞘形成的影响,其中使用像 5-羟基硒林这样的化合物,为神经发育过程和疾病提供了宝贵的见解。这项研究对理解和潜在治疗发育迟缓和神经退行性疾病等疾病具有重要意义。 (Fan 等人,2015)

安全和危害

属性

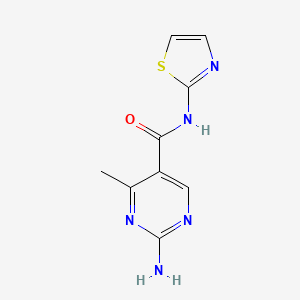

IUPAC Name |

5-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-11(18-14)7-10(15)8-3-4-12(16)17-13(8)9/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLYNAJQYYSXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=O)C=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyseselin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035228.png)

![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)

![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)

![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)